molecular formula C11H23ClN2O3 B13469968 tert-butyl N-[(3-methoxypyrrolidin-3-yl)methyl]carbamate hydrochloride CAS No. 2913244-69-4

tert-butyl N-[(3-methoxypyrrolidin-3-yl)methyl]carbamate hydrochloride

Cat. No.: B13469968
CAS No.: 2913244-69-4
M. Wt: 266.76 g/mol
InChI Key: SDUMJIDSOFIAID-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₁H₂₂ClN₂O₃ (base structure: C₁₁H₂₁N₂O₃·HCl)
SMILES: CC(C)(C)OC(=O)NCC1(CCNC1)OC.Cl
InChIKey: SMJNSXWVOQHMLD-UHFFFAOYSA-N
Structural Features:

  • A pyrrolidine ring substituted with a methoxy group at the 3-position.
  • A tert-butyl carbamate group attached via a methylene linker to the pyrrolidine ring.
  • Hydrochloride salt form enhances solubility and stability.

Properties

CAS No.

2913244-69-4

Molecular Formula

C11H23ClN2O3

Molecular Weight

266.76 g/mol

IUPAC Name

tert-butyl N-[(3-methoxypyrrolidin-3-yl)methyl]carbamate;hydrochloride

InChI

InChI=1S/C11H22N2O3.ClH/c1-10(2,3)16-9(14)13-8-11(15-4)5-6-12-7-11;/h12H,5-8H2,1-4H3,(H,13,14);1H

InChI Key

SDUMJIDSOFIAID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNC1)OC.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-butyl N-[(3-methoxypyrrolidin-3-yl)methyl]carbamate hydrochloride

Detailed Synthetic Route

Step 1: Synthesis of 3-methoxypyrrolidine Derivative
  • Starting from pyrrolidine, selective substitution at the 3-position with a methoxy group is achieved. This can be performed via nucleophilic substitution or ring functionalization methods using methanol derivatives or methylating agents under controlled conditions.
  • The reaction often requires deprotonation of the pyrrolidine nitrogen to enhance nucleophilicity, typically using a base such as sodium hydride or potassium carbonate in an aprotic solvent (e.g., tetrahydrofuran or dichloromethane).
Step 2: Formation of tert-butyl N-[(3-methoxypyrrolidin-3-yl)methyl]carbamate
  • The 3-methoxypyrrolidine derivative is reacted with tert-butyl chloroformate (Boc-Cl) or a similar tert-butoxycarbonylating agent.
  • This reaction is typically carried out under anhydrous conditions to prevent hydrolysis, using a base such as triethylamine or sodium bicarbonate to neutralize the hydrochloric acid generated.
  • The reaction proceeds via nucleophilic attack of the pyrrolidinyl amine on the carbonyl carbon of the Boc reagent, forming the carbamate linkage.
  • Reaction temperatures are maintained at 0 °C to room temperature to optimize yield and minimize side reactions.
Step 3: Conversion to Hydrochloride Salt
  • The free base tert-butyl N-[(3-methoxypyrrolidin-3-yl)methyl]carbamate is converted to its hydrochloride salt by treatment with hydrogen chloride gas or anhydrous HCl in an organic solvent such as ethereal solution.
  • This step improves the compound’s stability, crystallinity, and solubility for storage and further applications.

Alternative Synthetic Approaches

  • Continuous Flow Synthesis: For industrial scale-up, continuous flow reactors have been employed to enhance reaction control, yield, and reproducibility. This method allows precise control over reaction times, temperatures, and reagent mixing, reducing impurities and improving safety when handling reactive intermediates.
  • Protecting Group Variations: While tert-butyl carbamate is the preferred protecting group for amines due to its stability and ease of removal, alternative carbamate protecting groups may be used depending on downstream synthetic requirements.

Reaction Conditions and Parameters

Step Reagents/Conditions Solvent Temperature Time Notes
1. Methoxypyrrolidine formation Pyrrolidine + methylating agent + base (NaH or K2CO3) THF or DCM 0 °C to RT 2-6 hours Controlled to avoid over-alkylation
2. Carbamate formation 3-methoxypyrrolidine + tert-butyl chloroformate + base (Et3N) Anhydrous DCM 0 °C to RT 1-4 hours Anhydrous conditions critical
3. Hydrochloride salt formation Free base + HCl (gas or solution) Ether or DCM 0 °C to RT 0.5-1 hour Yields crystalline hydrochloride salt

Purification and Characterization

  • Purification: The product is typically purified by crystallization from appropriate solvents or by chromatographic techniques such as silica gel column chromatography.
  • Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy, mass spectrometry, and elemental analysis. The hydrochloride salt shows characteristic shifts in NMR due to protonation of the amine.

Summary Table of Preparation Method

Preparation Step Key Reagents Reaction Type Critical Parameters Outcome
Methoxypyrrolidine synthesis Pyrrolidine, methylating agent, base Nucleophilic substitution Base strength, solvent, temp 3-methoxypyrrolidine intermediate
Carbamate formation 3-methoxypyrrolidine, tert-butyl chloroformate, base Carbamate formation (nucleophilic acyl substitution) Anhydrous conditions, temp control tert-butyl N-[(3-methoxypyrrolidin-3-yl)methyl]carbamate
Hydrochloride salt formation Free base, HCl Salt formation Controlled addition, low temp This compound

Research and Industrial Relevance

  • The compound is widely used as a synthetic intermediate in medicinal chemistry for the development of enzyme inhibitors and other bioactive molecules.
  • Optimization of its synthesis, including continuous flow methods, has been reported to increase yield and purity, making it suitable for scale-up and pharmaceutical applications.
  • Its stability as a hydrochloride salt facilitates handling and storage in research and industrial settings.

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group serves as a protective moiety for amines. Under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid in dichloromethane), the carbamate undergoes hydrolysis to release the free amine:

Boc-protected amine+HClAmine hydrochloride+CO2+tert-butanol\text{Boc-protected amine} + \text{HCl} \rightarrow \text{Amine hydrochloride} + \text{CO}_2 + \text{tert-butanol}

Key Data:

Reaction ConditionTemperatureTimeYield
4M HCl in dioxane25°C2–4 h89–92%
TFA/DCM (1:1 v/v)0–5°C1 h95%

This step is critical for subsequent functionalization of the pyrrolidine nitrogen in drug discovery workflows.

Nucleophilic Substitution at the Methoxy Group

The methoxy substituent on the pyrrolidine ring can participate in nucleophilic substitution reactions. For example, treatment with HBr in acetic acid replaces the methoxy group with a bromide:

R-OCH3+HBrR-Br+CH3OH\text{R-OCH}_3 + \text{HBr} \rightarrow \text{R-Br} + \text{CH}_3\text{OH}

Optimization Parameters:

ParameterOptimal ValueImpact on Yield
Reaction solventAcetic acidMaximizes polarity for SN2 mechanism
Temperature80°CBalances reactivity and decomposition
HBr concentration48% (w/w)Ensures stoichiometric excess

This reaction enables diversification of the pyrrolidine scaffold for structure-activity relationship (SAR) studies.

Reductive Hydrogenolysis of Benzyl Ethers

During synthesis, intermediates containing benzyl ethers (e.g., from earlier protection steps) are cleaved via hydrogenolysis:

R-OBn+H2Pd/CR-OH+BnH\text{R-OBn} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{R-OH} + \text{BnH}

Catalyst LoadingHydrogen PressureConversion
5% Pd/C (10 wt%)1 atm98%
10% Pd/C (5 wt%)3 atm99.5%

This step is pivotal for deprotecting hydroxyl groups in multistep syntheses.

Amide Bond Formation

The free amine generated after Boc deprotection reacts with carboxylic acids or activated esters (e.g., NHS esters) to form amides:

R-NH2+R’-COOHEDC/HOBtR-NH-C(O)-R’\text{R-NH}_2 + \text{R'-COOH} \xrightarrow{\text{EDC/HOBt}} \text{R-NH-C(O)-R'}

Reaction Metrics:

Coupling ReagentSolventReaction TimeYield
EDC/HOBtDMF12 h85%
HATUDCM4 h92%

This reaction is widely used to conjugate the pyrrolidine core to pharmacophores.

Salt Formation and Purification

The hydrochloride salt is typically formed by treating the free base with HCl in ether or ethanol. Crystallization improves purity:

Solvent SystemPurity BeforePurity After
EtOH/Et₂O90%99.5%
IPA/heptane88%98%

Reaction Optimization in Flow Chemistry

Continuous flow reactors enhance scalability and safety for large-scale synthesis:

ParameterBatch Reactor YieldFlow Reactor Yield
Boc deprotection89%95%
Amide coupling85%93%

Flow systems reduce reaction times by 30–50% and improve reproducibility.

Stability Under Various Conditions

The compound’s stability influences reaction planning:

ConditionDegradation After 24 h
Aqueous pH 25%
Aqueous pH 1035%
Dry DMSO, 25°C<1%

Safety Notes:

  • Causes skin and eye irritation (H315/H319) .

  • Use PPE and work in a fume hood during handling.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(3-methoxypyrrolidin-3-yl)methyl]carbamate hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and kinetics.

Biology: In biological research, this compound is used to investigate the effects of carbamate derivatives on biological systems. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: In the field of medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs or as a reference compound in pharmacological studies.

Industry: In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. It is valued for its stability and reactivity, making it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-methoxypyrrolidin-3-yl)methyl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Properties :

  • Predicted Collision Cross-Section (CCS) : Ranges from 152.4 to 161.1 Ų across adducts (e.g., [M+H]⁺: 154.3 Ų, [M+Na]⁺: 159.9 Ų) .

Comparison with Structurally Similar Compounds

The compound belongs to a class of tert-butyl carbamate-protected amines with heterocyclic scaffolds. Below is a systematic comparison with analogous compounds, focusing on structural variations, physicochemical properties, and applications.

Pyrrolidine-Based Analogues

Compound Name Molecular Formula CAS Number Substituents/Ring System Molecular Weight Key Features
Main Compound C₁₁H₂₂ClN₂O₃ N/A 3-Methoxy-pyrrolidine 265.76 Methoxy group enhances polarity; used in drug discovery .
tert-Butyl N-{[(2S,4S)-4-Fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride C₁₁H₂₁ClFN₂O₂ 2101775-09-9 4-Fluoro-pyrrolidine 266.75 Fluorine increases metabolic stability; potential CNS applications .
tert-Butyl ((3R,4R)-4-Hydroxypyrrolidin-3-yl)carbamate hydrochloride C₉H₁₉ClN₂O₃ 1820575-70-9 4-Hydroxy-pyrrolidine 238.71 Hydroxyl group improves solubility; used in peptide mimetics .

Key Differences :

  • Methoxy vs. Fluoro/Hydroxy Groups : Methoxy provides moderate polarity, while fluorine enhances lipophilicity and bioavailability. Hydroxy groups improve solubility but may reduce membrane permeability.
  • Stereochemistry : The (2S,4S)-configured fluoro analogue (CAS 2101775-09-9) shows higher enantiomeric purity, critical for receptor-targeted drugs .

Azetidine and Spirocyclic Analogues

Compound Name Molecular Formula CAS Number Substituents/Ring System Molecular Weight Key Features
tert-Butyl N-({5-Azaspiro[2.4]heptan-7-yl}methyl)carbamate C₁₂H₂₂N₂O₂ 351369-07-8 Spiro[2.4]heptane 238.32 Rigid spirocyclic structure reduces conformational flexibility; used in kinase inhibitors .
tert-Butyl N-(3-Ethylazetidin-3-yl)carbamate hydrochloride C₁₀H₂₁ClN₂O₂ 1523606-47-4 3-Ethyl-azetidine 236.74 Azetidine ring increases strain, enhancing reactivity in nucleophilic substitutions .

Key Differences :

  • Ring Size : Azetidine (4-membered) and pyrrolidine (5-membered) rings influence steric and electronic properties. Azetidines are more strained, favoring ring-opening reactions.
  • Spirocyclic Systems : Spiro scaffolds (e.g., 5-azaspiro[2.4]heptane) are prized for their three-dimensionality, improving target selectivity in drug design .

Bicyclic and Functionalized Derivatives

Compound Name Molecular Formula CAS Number Substituents/Ring System Molecular Weight Key Features
tert-Butyl N-{3-Azabicyclo[3.1.0]hexan-1-yl}carbamate C₁₀H₁₈N₂O₂ 1536392-01-4 Bicyclo[3.1.0]hexane 198.27 Bicyclic structure enhances rigidity; explored in protease inhibitors .
Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride C₈H₁₆ClNO₂ 1111640-59-5 3-Methyl-pyrrolidine 193.67 Ester group allows further functionalization; industrial-scale synthesis (99% purity) .

Key Differences :

  • Bicyclic vs. Monocyclic: Bicyclic systems (e.g., azabicyclo[3.1.0]hexane) offer superior conformational control, critical for high-affinity binding .
  • Ester Functionalization : Methyl esters (e.g., CAS 1111640-59-5) serve as versatile intermediates for amide or acid derivatives .

Biological Activity

Tert-butyl N-[(3-methoxypyrrolidin-3-yl)methyl]carbamate hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structural information, mechanisms of action, and relevant research findings.

Structural Information

  • Molecular Formula : C11H23ClN2O3
  • Molecular Weight : 266.76 g/mol
  • SMILES Notation : CC(C)(C)OC(=O)NCC1(CCNC1)OC
  • InChIKey : SMJNSXWVOQHMLD-UHFFFAOYSA-N

Biological Activity Overview

Research into the biological activities of this compound is still emerging. Here are some relevant findings:

Antimicrobial Activity

A study examining related pyrrolidine compounds indicated that they possess significant antimicrobial properties. These compounds were evaluated using standard assays against various bacterial strains, demonstrating efficacy in inhibiting growth at certain concentrations .

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted on similar compounds, revealing varying degrees of toxicity against different cell lines, including HepG2 (human liver cancer cells). The results suggested that modifications in the molecular structure could enhance or reduce cytotoxic effects .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityVariable toxicity in HepG2 cells
Enzyme InhibitionPotential inhibition (structure-related)

Case Studies

While specific case studies on this compound are scarce, related research provides insights into its potential applications:

  • Antimicrobial Evaluation :
    • A compound structurally similar to tert-butyl N-[(3-methoxypyrrolidin-3-yl)methyl]carbamate was tested against E. coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .
  • Cytotoxicity Assessment :
    • In a study involving various pyrrolidine derivatives, one compound exhibited significant cytotoxicity against cancer cell lines, suggesting that structural modifications can lead to enhanced therapeutic potential .

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-[(3-methoxypyrrolidin-3-yl)methyl]carbamate hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via a multi-step process involving carbamate formation and subsequent hydrochloride salt preparation. Key steps include:

  • Aminomethylation : Reacting 3-methoxypyrrolidine with tert-butyl carbamate derivatives in dichloromethane (DCM) using DMAP (4-dimethylaminopyridine) and triethylamine (TEA) as catalysts .
  • Salt Formation : Treating the free base with HCl in anhydrous ether under controlled pH (4–5) to precipitate the hydrochloride salt .
    Optimization Tips :
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Use low temperatures (0–20°C) during carbamate coupling to suppress epimerization .

Q. How should researchers purify and characterize this compound to ensure high purity for biological assays?

Methodological Answer:

  • Purification :
    • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (20–50%) to separate carbamate intermediates.
    • Recrystallization : Dissolve the hydrochloride salt in hot ethanol/water (1:1) and cool to −20°C for crystallization .
  • Characterization :
    • NMR : Confirm the presence of tert-butyl (δ ~1.4 ppm, singlet), pyrrolidine methoxy (δ ~3.3 ppm), and carbamate NH (δ ~5.1 ppm) .
    • HPLC : Ensure >98% purity using a C18 column (acetonitrile/0.1% TFA mobile phase) .

Q. What analytical techniques are critical for confirming the stereochemistry of the pyrrolidine ring?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration using SHELX software for refinement .
  • Chiral HPLC : Employ a Chiralpak® AD-H column with heptane/ethanol (90:10) to separate enantiomers .
  • Optical Rotation : Compare [α]D values with literature data for (3R)- or (3S)-configured analogs .

Q. How should stability studies be designed to assess the compound’s shelf life under laboratory conditions?

Methodological Answer:

  • Accelerated Degradation :
    • Expose samples to 40°C/75% RH for 4 weeks and analyze via HPLC for decomposition (e.g., tert-butyl group hydrolysis) .
  • Light Sensitivity : Store aliquots in amber vials under argon and monitor for color changes (yellowing indicates oxidation) .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for the pyrrolidine moiety, and what catalysts are effective?

Methodological Answer:

  • Asymmetric Hydrogenation : Use Ru-BINAP catalysts to reduce prochiral enamines, achieving >90% ee .
  • Chiral Auxiliaries : Incorporate (R)- or (S)-tert-butyl sulfinamide to direct stereochemistry during pyrrolidine ring formation .
  • Kinetic Resolution : Employ lipases (e.g., CAL-B) to hydrolyze undesired enantiomers selectively .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they influence solubility?

Methodological Answer:

  • Hydrogen Bonding : The hydrochloride salt forms N–H···Cl and O–H···O interactions, as analyzed via graph-set notation (e.g., C(4) motifs) .
  • Van der Waals Forces : The tert-butyl group creates hydrophobic pockets, reducing aqueous solubility. Co-crystallization with cyclodextrins improves dissolution .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for SN2 reactions at the carbamate nitrogen .
  • MD Simulations : Predict solvation effects in DMSO/water mixtures using GROMACS to optimize reaction solvents .

Q. How can researchers resolve contradictory data in crystallographic refinement (e.g., disorder in the methoxy group)?

Methodological Answer:

  • Multi-Component Refinement : Apply SHELXL’s PART instruction to model disordered atoms with occupancies <1 .
  • Twinned Data : Use PLATON’s TWINABS for integration if crystals exhibit pseudo-merohedral twinning .

Q. What strategies mitigate byproduct formation during scale-up synthesis (e.g., dimerization or over-alkylation)?

Methodological Answer:

  • Slow Addition : Introduce reagents dropwise over 2–4 hours to maintain low local concentrations .
  • Protecting Groups : Temporarily block the pyrrolidine nitrogen with Fmoc to prevent unwanted nucleophilic attacks .

Q. How can impurity profiles be analyzed, and what thresholds are acceptable for in vivo studies?

Methodological Answer:

  • GC/MS : Detect volatile impurities (e.g., residual TEA) using a DB-5MS column and EI ionization .
  • ICH Guidelines : Ensure total impurities <0.5% (w/w) for preclinical testing, with individual unknowns <0.1% .

Q. Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight296.79 g/mol (Exact Mass: 296.1292)
Solubility (H2O)2.1 mg/mL (pH 7.4, 25°C)
LogP (Predicted)1.8 (ChemAxon)
Melting Point158–160°C (dec.)

Q. Table 2: Common Synthetic Byproducts and Mitigation

ByproductSourceMitigation Strategy
N-Methylpyrrolidine Over-alkylationLower reaction temperature
tert-Butanol Hydrolysis of carbamateAnhydrous conditions
Dimer (M+18) Aldol condensationReduce base equivalents

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